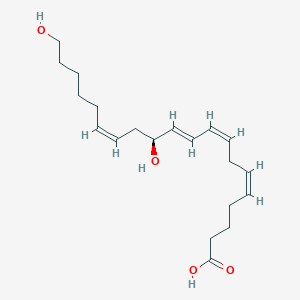
12(S),20-diHETE
Descripción general
Descripción
12(S),20-dihydroxyicosa-5,8,10,14-tetraenoic acid, commonly known as 12(S),20-diHETE, is a bioactive lipid derived from arachidonic acid. It is a member of the hydroxyeicosatetraenoic acids (HETEs) family, which are oxygenated derivatives of arachidonic acid. These compounds play significant roles in various biological processes, including inflammation, vasodilation, and cellular signaling .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 12(S),20-diHETE typically involves the enzymatic oxidation of arachidonic acid. The key enzyme responsible for this transformation is 12-lipoxygenase (12-LOX), which introduces a hydroxy group at the 12th carbon position of arachidonic acid. Subsequent enzymatic or chemical oxidation introduces a second hydroxy group at the 20th carbon position .
Industrial Production Methods
Industrial production of this compound is not widely established due to its specialized applications and the complexity of its synthesis. biotechnological approaches involving the use of genetically engineered microorganisms expressing 12-LOX and other relevant enzymes could potentially be developed for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
12(S),20-diHETE undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of dihydroxy derivatives or keto derivatives.
Reduction: Reduction reactions can convert the hydroxy groups to corresponding alcohols.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Esterification: Acid catalysts like sulfuric acid (H2SO4) or p-toluenesulfonic acid (p-TsOH) are commonly employed.
Major Products
Oxidation: Formation of 12,20-diketoicosatetraenoic acid.
Reduction: Formation of 12,20-dihydroxyicosanoic acid.
Esterification: Formation of 12,20-diHETE esters.
Aplicaciones Científicas De Investigación
12(S),20-diHETE has several scientific research applications, including:
Chemistry: Used as a model compound to study lipid oxidation and enzymatic pathways.
Biology: Investigated for its role in cellular signaling and inflammation.
Medicine: Explored for its potential therapeutic effects in cardiovascular diseases and inflammatory conditions.
Mecanismo De Acción
12(S),20-diHETE exerts its effects primarily through binding to specific receptors, such as G-protein coupled receptors (GPCRs). It activates signaling pathways that regulate inflammation, vasodilation, and cellular proliferation. The compound interacts with molecular targets like 12(S)-HETE receptor 1 (12-HETER1), which mediates its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 12(S)-hydroxyicosatetraenoic acid (12-HETE)
- 20-hydroxyicosatetraenoic acid (20-HETE)
- 15(S)-hydroxyicosatetraenoic acid (15-HETE)
Uniqueness
12(S),20-diHETE is unique due to the presence of two hydroxy groups at distinct positions (12th and 20th) on the arachidonic acid backbone. This structural feature imparts distinct biological activities compared to other HETEs, such as enhanced vasodilatory effects and specific receptor interactions .
Propiedades
IUPAC Name |
(5Z,8Z,10E,12S,14Z)-12,20-dihydroxyicosa-5,8,10,14-tetraenoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O4/c21-18-14-10-6-5-8-12-16-19(22)15-11-7-3-1-2-4-9-13-17-20(23)24/h2-4,7-8,11-12,15,19,21-22H,1,5-6,9-10,13-14,16-18H2,(H,23,24)/b4-2-,7-3-,12-8-,15-11+/t19-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUPDGIJXOAHJRW-SPEZKLIQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC=CCC(C=CC=CCC=CCCCC(=O)O)O)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC/C=C\C[C@@H](/C=C/C=C\C/C=C\CCCC(=O)O)O)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















